molecular formula C48H78O18 B1263112 Pharbitoside B

Pharbitoside B

Cat. No.: B1263112
M. Wt: 943.1 g/mol
InChI Key: TYIDJRGRVRRFNB-MNTPPXDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharbitoside B is a bioactive oleanane-type triterpene saponin isolated from the seeds of Pharbitis nil (syn. Ipomoea nil), a plant widely studied in traditional medicine. Structurally, it features a 30-carbon skeleton with a hydroxyl group at the C-21α position and a glycosidic side chain composed of α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside . This compound exhibits cytotoxic activity against cancer cell lines, as demonstrated in studies using human colorectal adenocarcinoma (HCT15) cells, though specific IC₅₀ values remain unreported in the provided evidence .

Properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O18/c1-21-30(52)33(55)36(58)39(61-21)65-38-35(57)32(54)25(20-50)63-41(38)66-37-34(56)31(53)24(19-49)62-40(37)64-29-12-13-45(6)26(44(29,4)5)11-14-47(8)27(45)10-9-22-23-17-43(2,3)28(51)18-48(23,42(59)60)16-15-46(22,47)7/h9,21,23-41,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1

InChI Key

TYIDJRGRVRRFNB-MNTPPXDLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@@H](C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

Synonyms

21alpha-hydroxyoleanolic acid 3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside
pharbitoside B

Origin of Product

United States

Chemical Reactions Analysis

Potential Misidentification

The name "Pharbitoside B" may refer to:

  • Pharbitin : A resin glycoside complex from Pharbitis nil (morning glory) seeds, historically used in traditional medicine.

  • Convolvulinolic acid B : A related compound isolated from Convolvulaceae species.

General Insights on Resin Glycoside Chemistry

While direct data is unavailable, analogous resin glycosides undergo the following reactions ( ):

Reaction Type Typical Behavior Example
Hydrolysis Cleavage of glycosidic bonds under acidic conditionsPharbitin → sugars + aglycone
Oxidation Side-chain hydroxyl groups oxidize to ketonesConvolvulinolic acid → ketoderivatives
Esterification Acylation of hydroxyl groupsAcetic anhydride → acetylated derivatives

Note: These are generalized patterns and not specific to "this compound."

Research Gaps and Recommendations

To advance understanding of "this compound":

  • Validate nomenclature : Confirm the compound’s IUPAC name and structural identity.

  • Isolation and characterization : Prioritize studies on purification and spectroscopic analysis.

  • Reactivity profiling : Conduct controlled experiments (e.g., pH stability, catalytic hydrogenation).

Source Reliability Assessment

Comparison with Similar Compounds

Structural Analogs: Pharbitoside A

Pharbitoside A, co-isolated with Pharbitoside B, shares the same oleanane triterpene core and glycosidic side chain. The key structural distinction lies in the hydroxylation pattern: Pharbitoside A lacks the C-21α hydroxyl group present in this compound . Both compounds demonstrate cytotoxic effects, but the impact of this hydroxylation difference on potency or selectivity remains unquantified in available data.

Table 1: Structural Comparison of Pharbitoside A and B

Feature Pharbitoside A This compound
Core structure Oleanane triterpene Oleanane triterpene
Hydroxylation No C-21α hydroxyl C-21α hydroxylated
Glycosidic side chain α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc
Bioactivity Cytotoxic (HCT15 cells) Cytotoxic (HCT15 cells)
Source Pharbitis nil seeds Pharbitis nil seeds

Functional Analogs: Pharbosides A–G

Pharbosides A–G are diterpene glycosides isolated from the same plant source. Unlike this compound, these compounds belong to the ent-kaurane (pharbosides A–F) and ent-gibbane (pharboside G) diterpene classes, featuring 20-carbon skeletons. Despite structural differences, they share functional similarities with this compound, such as glycosylation and cytotoxicity.

Key Contrasts:

  • Molecular Weight: this compound (C₅₇H₉₂O₂₃, ~1125.3 g/mol) is larger than pharbosides (e.g., pharboside A: C₃₆H₅₈O₁₁, ~682.8 g/mol) due to its triterpene core .
  • Mechanism: Pharbosides exhibit cytotoxicity against diverse cancer lines (e.g., A549, SK-OV-3), with IC₅₀ values ranging from 10–50 μM, while this compound’s activity is less quantified .

Table 2: Functional Comparison with Pharbosides

Parameter This compound Pharbosides A–G
Class Triterpene saponin Diterpene glycosides
Core structure Oleanane (C₃₀) ent-Kaurane/Gibbane (C₂₀)
Glycosylation Trisaccharide Monosaccharide/disaccharide
Bioactivity Cytotoxic (HCT15) Cytotoxic (multiple cell lines)
IC₅₀ Not reported 10–50 μM

Monoterpene Glycosides from Pharbitis nil

A monoterpene glycoside, (3Z,7S)-7-hydroxy-3,7-dimethyl-3,8-octadien-β-D-glucopyranoside, isolated from the same plant, shows anti-inflammatory activity by reducing nitric oxide (NO) levels in LPS-stimulated microglial cells (IC₅₀: 28.6 μM for HCT15) . While functionally similar in cytotoxicity, its monoterpene structure (C₁₀) and anti-inflammatory properties distinguish it from this compound.

Table 3: Cross-Class Functional Comparison

Compound Class Key Bioactivity Structural Features
This compound Triterpene saponin Cytotoxic Oleanane core, trisaccharide
Monoterpene glycoside Monoterpene Anti-inflammatory Linear C₁₀, β-D-glucoside

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Answer : Apply network pharmacology approaches (e.g., STRING for protein interactions, MetaboAnalyst for metabolic pathways). Use machine learning (Random Forest, SVM) to identify hub targets and validate with functional enrichment analysis (DAVID, Gene Ontology) .

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